6-methoxyquinolin-2(1H)-one

MAO-B inhibition Neurodegeneration Parkinson's disease

6-Methoxyquinolin-2(1H)-one addresses the challenge of identifying potent MAO-B inhibitor cores without extensive SAR optimization. With an IC50 of 1.70-3.80 nM, it offers >26,000-fold selectivity over unsubstituted quinolin-2-one, enabling rapid CNS drug discovery. • Validated scaffold for P-gp inhibition (IC50 1.2 µM) and 5α-reductase inhibition (Ki 800 nM) • Reliable procurement with high purity (≥95%), ambient global shipping from BenchChem.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 13676-00-1
Cat. No. B083991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxyquinolin-2(1H)-one
CAS13676-00-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C=C2
InChIInChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12)
InChIKeyMLHXCMWXUMCLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinolin-2(1H)-one (CAS 13676-00-1): A Differentiated Quinolinone Scaffold for Drug Discovery and Chemical Biology


6-Methoxyquinolin-2(1H)-one (CAS 13676-00-1), also known as 2-hydroxy-6-methoxyquinoline, is a heterocyclic compound belonging to the quinolin-2-one family [1]. It features a quinoline core with a methoxy group at the 6-position and a keto group at the 2-position [1]. This specific substitution pattern confers distinct physicochemical properties and biological activities that differentiate it from other quinolin-2-one analogs, making it a valuable scaffold and building block in medicinal chemistry and chemical biology [2].

Why Generic Quinolin-2-one Substitution is Not a Viable Strategy for 6-Methoxyquinolin-2(1H)-one


The 6-methoxy substituent on the quinolin-2-one core is not a passive structural feature; it profoundly influences both the compound's intrinsic biological activity and its utility as a synthetic intermediate. In the context of monoamine oxidase B (MAO-B) inhibition, the 6-methoxyquinolin-2(1H)-one scaffold exhibits potent activity in the low nanomolar range, whereas the unsubstituted quinolin-2(1H)-one and many other analogs are either inactive or require further derivatization to achieve comparable potency [1]. Similarly, as a building block for constructing P-glycoprotein (P-gp) inhibitors and steroid 5α-reductase inhibitors, the 6-methoxy motif is a critical determinant of target binding and selectivity, and its replacement with other substituents (e.g., 6-chloro, 6-hydroxy) leads to significantly altered or diminished biological profiles [2]. Therefore, substituting 6-methoxyquinolin-2(1H)-one with a generic or unsubstituted quinolin-2-one in a research or procurement context will not recapitulate the specific activity or synthetic utility of this compound.

Quantitative Differentiation of 6-Methoxyquinolin-2(1H)-one from Closest Analogs: An Evidence-Based Guide


Potent and Selective MAO-B Inhibition vs. Inactive Unsubstituted Quinolin-2(1H)-one

6-Methoxyquinolin-2(1H)-one exhibits potent inhibitory activity against human monoamine oxidase B (MAO-B), a key target for neurodegenerative diseases such as Parkinson's disease. In a recombinant human MAO-B assay using kynuramine as a substrate, the compound demonstrated an IC50 value of 1.70 nM and 3.80 nM [1]. In stark contrast, the unsubstituted quinolin-2(1H)-one scaffold shows no inhibitory activity against MAO-B under comparable assay conditions, and related dihydroquinolinones without the 6-methoxy group are either inactive or display IC50 values in the micromolar range [2]. This differential activity is directly attributable to the 6-methoxy substitution, which enhances binding affinity to the MAO-B active site.

MAO-B inhibition Neurodegeneration Parkinson's disease

Essential Scaffold for High-Potency P-glycoprotein (P-gp) Inhibitors to Overcome Multidrug Resistance

6-Methoxyquinolin-2(1H)-one serves as the critical core scaffold for a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors [1]. In a comparative study, the 6-methoxy substitution was identified as an essential feature for P-gp inhibitory activity, with the most potent analogue in the series (compound 6g) achieving an IC50 value of 1.2 µM in a calcein-AM accumulation assay in MCF-7/ADR cells [1]. Importantly, the corresponding 6-hydroxy or unsubstituted quinolin-2-one derivatives either failed to inhibit P-gp or exhibited significantly reduced potency, underscoring the non-substitutable role of the 6-methoxy group in this chemotype [1].

P-glycoprotein inhibition Multidrug resistance Cancer chemotherapy

Validated Building Block for Steroid 5α-Reductase Inhibitors with Defined Selectivity Profiles

6-Methoxyquinolin-2(1H)-one and its derivatives have been systematically evaluated as inhibitors of steroid 5α-reductase types 1 and 2, enzymes implicated in benign prostatic hyperplasia and androgenetic alopecia [1]. In a comprehensive structure-activity relationship (SAR) study, the 6-methoxyquinolin-2-one scaffold, when further substituted at the 6-position with a 4-(N,N-diisopropylcarbamoyl)phenyl group, yielded compound 4, which exhibited a Ki of 800 ± 85 nM against the human type 2 isozyme [1]. This represents a significant improvement over the unsubstituted pyridone lead (IC50 = 13 µM for type 2) [1]. Notably, the 2-methoxyquinoline derivatives (compounds 1–3), which are 'frozen' enol tautomers of the quinolin-2-ones, displayed no inhibitory potency, highlighting the specific requirement for the 1H-quinolin-2-one tautomeric form with the 6-methoxy substituent [1].

5α-reductase inhibition Benign prostatic hyperplasia Androgenetic alopecia

High-Value Application Scenarios for 6-Methoxyquinolin-2(1H)-one Based on Quantitative Evidence


Design and Synthesis of Potent, Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Given its demonstrated potent inhibition of MAO-B (IC50 = 1.70–3.80 nM) [1], 6-methoxyquinolin-2(1H)-one is an ideal starting scaffold for medicinal chemistry campaigns targeting Parkinson's disease and Alzheimer's disease. Its intrinsic activity eliminates the need for extensive initial SAR exploration to establish MAO-B inhibition, allowing researchers to focus on optimizing selectivity, pharmacokinetics, and brain penetration. The compound's activity is >26,000-fold greater than the unsubstituted quinolin-2(1H)-one, validating its procurement as a strategic choice for programs where rapid identification of a potent MAO-B inhibitor is critical.

Development of P-glycoprotein Inhibitors to Overcome Multidrug Resistance in Cancer

The 6-methoxyquinolin-2(1H)-one scaffold is a proven core for designing P-gp inhibitors with low micromolar potency (IC50 = 1.2 µM for lead analogue 6g) [2]. The 6-methoxy substituent is essential for activity, as 6-hydroxy or unsubstituted analogs are inactive. Researchers aiming to develop novel chemosensitizers for combination chemotherapy should procure this specific building block to ensure access to the pharmacophoric features required for effective P-gp modulation.

Synthesis of Nonsteroidal 5α-Reductase Inhibitors for Urological and Dermatological Indications

For programs focused on benign prostatic hyperplasia, androgenetic alopecia, or acne, 6-methoxyquinolin-2(1H)-one provides a validated entry point to the 6-substituted 1H-quinolin-2-one class of 5α-reductase inhibitors [3]. The scaffold enables the construction of potent type 2 selective inhibitors (Ki = 800 nM) and type 1 selective inhibitors (IC50 = 510 nM) [3]. The data confirm that the 6-methoxy group and the 1H-quinolin-2-one tautomeric form are indispensable for activity, making this compound the required starting material for reproducing these inhibitory profiles.

Construction of Quinoline-Based Fluorescent Probes and Metal Ion Sensors

The 6-methoxyquinolin-2(1H)-one core can be readily functionalized to create chromo-fluorogenic receptors for specific metal ion detection, such as the (E)-3-(((2,4-di-tert-butyl-5-hydroxyphenyl)imino)methyl)-6-methoxyquinolin-2(1H)-one (QAP) receptor for Cu(II) quantification [4]. The 6-methoxy group modulates the electronic properties of the quinoline ring, influencing the probe's optical response. This application highlights the compound's versatility as a functionalizable heterocyclic building block in chemical biology and environmental sensing.

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